Anhydrous Ceftriaxone Sodium
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Overview
Description
Ceftriaxone Sodium is the sodium salt form of ceftriaxone, a beta-lactam, third-generation cephalosporin antibiotic with bactericidal activity. Ceftriaxone binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. PBPs participate in the terminal stages of assembling the bacterial cell wall, and in reshaping the cell wall during cell division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Compared to the second and first generation cephalosporins, ceftriaxone is more active against gram-negative bacteria and less active against gram-positive bacteria. Ceftriaxone also crosses the blood-brain barrier and reaches therapeutic concentrations in the central nervous system (CNS).
Ceftriaxone is a third generation cephalosporin antibiotic which has been associated with development of biliary sludge and biliary colic when given parenterally and in high doses. Ceftriaxone is also associated with rare instances of immunoallergic, usually cholestatic hepatitis similar to the injury associated with other cephalosporins.
A broad-spectrum cephalosporin antibiotic and cefotaxime derivative with a very long half-life and high penetrability to meninges, eyes and inner ears.
Scientific Research Applications
Analytical Methods Development
Anhydrous ceftriaxone sodium is primarily used as an antimicrobial agent in clinical practice. Research has focused on developing new methods for quantifying ceftriaxone sodium in pharmaceutical formulations. For example, a sensitive, rapid UV spectrophotometric method has been proposed, demonstrating accuracy, precision, and reproducibility for determining ceftriaxone in pharmaceutical formulations (Aléssio, Kogawa, & Salgado, 2017). Similarly, various analytical methods, including high-performance liquid chromatography and spectrofluorimetry, have been reviewed for their effectiveness in determining ceftriaxone sodium (Trindade & Salgado, 2018).
Microbiological Assay Development
The development of microbiological assays for ceftriaxone sodium is another area of focus. A validated microbiological assay using the strain Bacillus subtilis has been developed for quantifying ceftriaxone sodium in powder for injectable solution (Aléssio & Salgado, 2012). This bioassay offers a reliable method for routine quality control of ceftriaxone sodium pharmaceuticals.
Oral Bioavailability Enhancement
Research has also been conducted to enhance the oral bioavailability of ceftriaxone sodium. A study on the design and development of a self-nanoemulsifying drug delivery system (SNEDDS) for ceftriaxone sodium demonstrated increased oral bioavailability, indicating its potential for oral drug delivery applications (Kanwal et al., 2019).
Lipospheres for Oral Administration
Investigations into liposphere formulations for oral administration of ceftriaxone sodium have shown promise in addressing stability issues in oral formulations. This approach could provide an effective way to deliver ceftriaxone sodium orally (Attama, Okafor, Builders, & Okorie, 2009).
Nanostructured Drug Delivery
The development of nanostructured lipid carriers (NLC) containing ceftriaxone sodium has been explored for their bactericidal effect against Escherichia coli. This approach could lead to reduced drug consumption and enhanced effectiveness (Ebrahimi, Farhadian, Karimi, & Ebrahimi, 2020).
Stability Studies
Stability studies of ceftriaxone sodium have been conducted to understand its behavior under different conditions, which is crucial for its effective use in clinical settings (Haroun, 2018).
Comprehensive Drug Profiles
Comprehensive profiles of ceftriaxone sodium, detailing its synthesis, physical properties, methods of analysis, and pharmacokinetics, provide a holistic understanding of the drug (Owens & Dash, 2003).
Quality Control and Consistency Evaluation
Efforts to develop strategies for evaluating the consistency of ceftriaxone sodium for injection have been made, focusing on the quality of raw materials and production processes (Chong, Wang, Hu, & He, 2022).
properties
Molecular Formula |
C18H18N8NaO7S3 |
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Molecular Weight |
577.6 g/mol |
InChI |
InChI=1S/C18H18N8O7S3.Na/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);/b24-8-;/t9-,15-;/m1./s1 |
InChI Key |
XKYJAZULGNDPLX-VKZZUTNHSA-N |
Isomeric SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O.[Na] |
SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.[Na] |
Canonical SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.[Na] |
synonyms |
Anhydrous Ceftriaxone Sodium Benaxona Cefatriaxone Cefaxona Ceftrex Ceftriaxon Ceftriaxon Curamed Ceftriaxon Hexal Ceftriaxona Andreu Ceftriaxona LDP Torlan Ceftriaxone Ceftriaxone Irex Ceftriaxone Sodium Ceftriaxone Sodium, Anhydrous Ceftriaxone, Disodium Salt Ceftriaxone, Disodium Salt, Hemiheptahydrate Lendacin Longacef Longaceph Ro 13 9904 Ro 13-9904 Ro 139904 Ro-13-9904 Ro13 9904 Ro13-9904 Ro139904 Rocefalin Rocefin Rocephin Rocephine Tacex Terbac |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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